molecular formula C17H24N4O6S B2920780 4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide CAS No. 685837-30-3

4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide

Cat. No. B2920780
CAS RN: 685837-30-3
M. Wt: 412.46
InChI Key: QZZAZCCIYBRTIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide, also known as BEMOSA, is a novel compound that has been synthesized for scientific research applications. It belongs to the class of sulfonamide derivatives, which have been widely studied for their biological activities. BEMOSA has shown promising results in various studies, and its potential applications in different fields are being explored.

Mechanism of Action

The exact mechanism of action of 4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways in cells. 4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide has been shown to inhibit the activity of carbonic anhydrase, which is involved in various physiological processes. It also inhibits the activity of matrix metalloproteinases, which are involved in tissue remodeling and cancer progression. Moreover, 4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide has been shown to modulate the activity of various signaling pathways, such as the NF-κB pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide has been shown to have various biochemical and physiological effects in cells and organisms. It has been shown to inhibit the growth of different strains of bacteria and fungi by disrupting their cell wall synthesis and membrane integrity. 4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide also induces apoptosis in cancer cells by activating various signaling pathways and inhibiting cell proliferation. Moreover, 4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide has been shown to reduce inflammation and pain in animal models by inhibiting the activity of various enzymes and signaling pathways.

Advantages and Limitations for Lab Experiments

4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide has several advantages for lab experiments. It is a stable and soluble compound, which can be easily synthesized and purified. It has been characterized by various spectroscopic techniques, which confirm its purity and identity. 4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide has also been shown to have low toxicity in animal models, which makes it a safe compound for in vitro and in vivo studies. However, 4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide has some limitations for lab experiments. It is a relatively new compound, and its biological activities and mechanisms of action are not fully understood. Moreover, 4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide may have different effects on different cell types and organisms, which may limit its generalizability.

Future Directions

There are several future directions for the study of 4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide. One possible direction is to explore its potential applications in drug delivery systems. 4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide has been shown to have good solubility and stability, which makes it a promising candidate for drug delivery systems. Another possible direction is to study its potential applications in imaging studies. 4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide has been shown to have fluorescent properties, which can be used for imaging studies. Moreover, further studies are needed to understand the mechanisms of action of 4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide and its potential applications in different fields of science.

Synthesis Methods

The synthesis of 4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide involves the reaction of 4-aminobenzamide with 5-ethyl-1,3,4-oxadiazol-2-ylsulfonyl chloride in the presence of a base and a solvent. The reaction yields 4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide as a white solid, which is then purified by recrystallization. The synthesis method has been optimized for high yield and purity, and the compound has been characterized by various spectroscopic techniques.

Scientific Research Applications

4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide has been studied for its potential applications in various fields of science. It has been shown to possess antimicrobial activity against different strains of bacteria and fungi. It also exhibits anticancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. 4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide has been tested for its anti-inflammatory and analgesic properties in animal models, and it has shown promising results. Moreover, 4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide has been studied for its potential applications in drug delivery systems and as a probe for imaging studies.

properties

IUPAC Name

4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O6S/c1-4-15-19-20-17(27-15)18-16(22)13-5-7-14(8-6-13)28(23,24)21(9-11-25-2)10-12-26-3/h5-8H,4,9-12H2,1-3H3,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZZAZCCIYBRTIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CCOC)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.